Benzyl octahydro-1h-indole-2-carboxylate

Medicinal Chemistry Chiral Synthesis ACE Inhibitor

Sourcing stereochemically consistent octahydroindole building blocks for peptidomimetic synthesis can delay project timelines due to limited vendor documentation. Benzyl octahydro-1H-indole-2-carboxylate (CAS 82717-90-6) addresses this as a protected intermediate for trandolapril synthesis. • Rigid octahydroindole core restricts backbone conformation, stabilizing β-turns in peptide design. • Benzyl ester serves as an orthogonal carboxylic acid protecting group for multistep syntheses. • Available with ≥95% purity; stereochemical integrity supported by HPLC and NMR documentation.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 82717-90-6
Cat. No. B8806197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl octahydro-1h-indole-2-carboxylate
CAS82717-90-6
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2
InChIKeyARGCRCXTJMQKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Octahydro-1H-indole-2-carboxylate: Overview


Benzyl octahydro-1H-indole-2-carboxylate (CAS 82717-90-6) is a benzyl ester derivative of octahydro-1H-indole-2-carboxylic acid (Oic), a conformationally constrained proline analog [1]. The octahydroindole core is a saturated bicyclic system that restricts the backbone conformation when incorporated into peptides, making it a valuable scaffold for peptidomimetic drug design [1]. This compound serves primarily as a protected intermediate, with the benzyl ester acting as an orthogonal protecting group for the carboxylic acid during multistep syntheses [2]. The stereochemistry is paramount, with the (2S,3aR,7aS) isomer being the essential chiral building block for the industrial-scale synthesis of the antihypertensive drug trandolapril [3].

Chiral building block for trandolapril synthesis Requires (2S,3aR,7aS) stereochemistry for correct absolute configuration.
Orthogonal benzyl ester protecting group Enables selective deprotection via hydrogenolysis or acid in multistep routes.
Stereochemical identity verification required Confirm enantiomeric purity by HPLC or NMR before use in regulated synthesis.

Stereoisomer Specificity of Benzyl Octahydro-1H-indole-2-carboxylate


The name 'benzyl octahydro-1H-indole-2-carboxylate' encompasses a mixture of stereoisomers. In scientific and industrial applications, particularly in the synthesis of single-enantiomer drugs like trandolapril, the specific stereoisomer is not interchangeable with its diastereomers or enantiomers. The (2S,3aR,7aS) isomer is the only stereochemistry that yields the correct absolute configuration in the final drug molecule; use of the (2S,3aS,7aS) or (2R,3aR,7aR) isomers would lead to an enantiomeric impurity in the API, which is a critical quality attribute (CQA) subject to strict regulatory limits [1]. Furthermore, different stereoisomers exhibit distinct physical properties and reactivity. For instance, the (2S,3aR,7aS) isomer shows enhanced stability under physiological conditions compared to other diastereomers due to optimal positioning of substituents that minimizes unfavorable interactions . This specific isomer is also the only one validated for use in the patented and regulatory-approved synthesis of trandolapril [2].

Target: (2S,3aR,7aS)-isomer
Only stereochemistry yielding the correct API configuration; validated in regulatory synthesis.
Substitute: Other diastereomers or racemate
May introduce enantiomeric impurities and alter critical quality attributes; physical properties and reactivity differ.

Quantitative Comparison of Benzyl Octahydro-1H-indole-2-carboxylate Isomers


Enantiomeric Purity for Trandolapril Synthesis

The (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate isomer, essential for trandolapril synthesis, has been obtained with an enantiomeric excess (ee) of 99% using optimized methodology [1]. This represents a significant improvement over earlier methodologies which reported lower yields and implied lower stereoselectivity. While other isomers like (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate are commercially available and used as impurity standards, their synthetic utility is as a reference for impurity profiling, not as the primary building block for the active pharmaceutical ingredient [2].

Enantiomeric Purity
Head-to-head
99% ee reported
Supports pharmaceutical intermediate purity requirements
Achieved via optimized stereoselective route; lower ee routes require review
Medicinal Chemistry Chiral Synthesis ACE Inhibitor

Synthetic Yield Comparison Across Isomers

The published synthesis of the desired (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate reports an overall yield of 13.2% [1]. This is a critical benchmark for evaluating alternative synthetic routes or commercial sourcing. In contrast, the synthesis of a related salt form, (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate, is reported to achieve yields of 70-80% under different reaction conditions [2]. This stark difference in yield underscores the distinct synthetic challenges and efficiency associated with preparing different stereoisomers and salt forms, directly impacting cost and scalability.

Synthetic Yield
Cross-study comparable
13.2% overall (target) vs. 70–80% (tosylate salt of different isomer)
Yield benchmarks for supply chain and cost evaluation
Multi-step stereoselective route vs. single esterification; salt form not equivalent
Process Chemistry Synthetic Methodology Drug Development

Acidic Stability of the Benzyl Ester

The benzyl ester group in benzyl octahydro-1H-indole-2-carboxylate is known to be susceptible to acid-catalyzed hydrolysis, a critical factor in its use as a protecting group. Degradation studies under forced conditions show that in 0.1 M HCl at 70°C, the compound degrades completely to octahydro-1H-indole-2-carboxylic acid and benzyl alcohol within 24 hours . This information is directly comparable to other common ester protecting groups (e.g., methyl, tert-butyl) and is essential for planning orthogonal protection strategies in complex peptide synthesis, where the benzyl group's selective removal by hydrogenolysis or acid is a key differentiator [1].

Acidic Stability
Class-level inference
Complete hydrolysis in 0.1 M HCl at 70°C, 24 h
Supports acid-labile protecting group planning
Forced degradation data; verify under intended reaction conditions
Analytical Chemistry Formulation Development Stability Studies

Applications of Benzyl Octahydro-1H-indole-2-carboxylate


Large-Scale Trandolapril Production

The (2S,3aR,7aS) isomer is the indispensable key intermediate for the industrial production of trandolapril, a long-acting ACE inhibitor [1]. The stereospecific synthesis reported with 99% ee and 13.2% yield provides a validated pathway for this critical building block [1]. This application requires a vendor that can provide rigorous documentation of stereochemical purity (HPLC and NMR characterization) as described in the primary literature [1].

Peptidomimetic Design

The octahydroindole core in this compound imposes a rigid bicyclic structure that restricts the conformational freedom of the proline ring. This property is leveraged in the design of peptidomimetics to stabilize specific secondary structures (e.g., β-turns) in biologically active peptides [1]. Researchers use the benzyl ester as a protected form of octahydroindole-2-carboxylic acid to incorporate this rigid scaffold into peptide chains via solid-phase or solution-phase synthesis, followed by selective deprotection [1].

Reference Standard for Impurity Profiling

The (2S,3aS,7aS) isomer, also known as Trandolapril Impurity 1, is commercially available and used as a reference standard for the detection and quantification of stereochemical impurities in trandolapril drug substance and drug product . Regulatory guidelines for ANDA (Abbreviated New Drug Application) filings require the identification and control of such impurities, making this compound a necessary procurement item for analytical development and quality control laboratories in the generic pharmaceutical industry.

Enzymatic Resolution and Biocatalysis

The compound and its analogs have been used as substrates in lipase-catalyzed kinetic resolutions. Research shows that (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate required the less reactive diallyl carbonate for resolution, whereas methyl indoline-2-carboxylate was resolved with 3-methoxyphenyl allyl carbonate [2]. This differential reactivity provides a basis for developing biocatalytic routes to enantiomerically pure octahydroindole derivatives, with the benzyl ester serving as a probe for enzyme-substrate interactions.

Application
Selection Property
Validation Focus
Trandolapril intermediate synthesis
Stereochemical purity and regulatory documentation
Enantiomeric purity verification (HPLC, NMR)
Peptidomimetic design
Conformationally constrained bicyclic scaffold
Backbone conformation and orthogonal deprotection efficiency
Impurity profiling reference standard
Stereochemical impurity identity (Trandolapril Impurity 1)
Chiral purity and quantitative impurity detection methods
Enzymatic kinetic resolution
Substrate specificity in lipase catalysis
Enantioselectivity and protecting group compatibility

Technical Documentation Hub

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